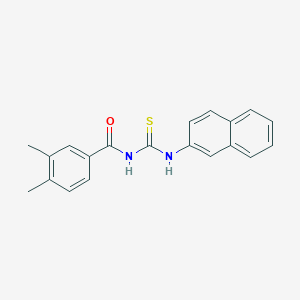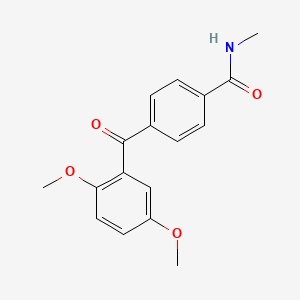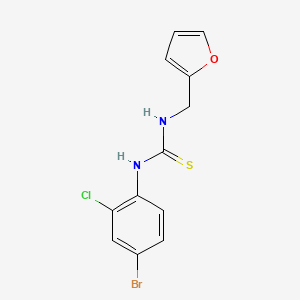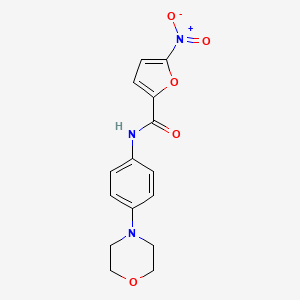![molecular formula C13H15N3O4S2 B5864761 N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE](/img/structure/B5864761.png)
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE is an organic compound that belongs to the class of disulfonamides It features a benzene ring substituted with two sulfonamide groups and a pyridine ring attached via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE typically involves the reaction of 4-pyridineethanol with benzene-1,4-disulfonyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-pyridineethanol in a suitable solvent such as dichloromethane.
- Add benzene-1,4-disulfonyl chloride to the solution.
- Introduce a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
- Stir the reaction mixture at a controlled temperature (e.g., 0-5°C) for several hours.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
科学的研究の応用
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a building block for complex organic molecules.
作用機序
The mechanism of action of N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide groups play a crucial role in these interactions, forming hydrogen bonds with amino acid residues in the active site of enzymes or receptors. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the binding.
類似化合物との比較
Similar Compounds
- N1,N3-di(pyridin-2-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-3-yl)benzene-1,3-disulfonamide
- N1,N3-di(pyridin-4-yl)benzene-1,3-disulfonamide
Uniqueness
N1-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-14-DISULFONAMIDE is unique due to the presence of the ethyl linker between the pyridine and benzene rings, which can influence its chemical reactivity and binding properties. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications in scientific research.
特性
IUPAC Name |
4-N-(2-pyridin-4-ylethyl)benzene-1,4-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S2/c14-21(17,18)12-1-3-13(4-2-12)22(19,20)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2,(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHKXAGGXCXXOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)S(=O)(=O)NCCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B5864724.png)
![3-(4-chlorophenyl)-5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5864728.png)
![N-ethyl-N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,3-dimethylbutanamide](/img/structure/B5864731.png)


![[(4-Bromo-2-methylphenyl)sulfamoyl]dimethylamine](/img/structure/B5864739.png)
![N'-[2-(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)
![1-(3-Methoxyphenyl)-4-[(3-nitrophenyl)methyl]piperazine](/img/structure/B5864750.png)
![4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5864757.png)
![1-[1-(4-fluorobenzyl)-1H-indol-3-yl]-2-methyl-1-propanone](/img/structure/B5864769.png)


